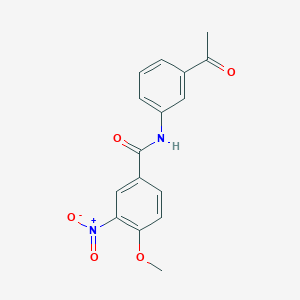

N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide

Description

N-(3-Acetylphenyl)-4-methoxy-3-nitrobenzamide is a benzamide derivative characterized by a 4-methoxy-3-nitro-substituted benzoyl group linked to a 3-acetylphenylamine moiety. This compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5/c1-10(19)11-4-3-5-13(8-11)17-16(20)12-6-7-15(23-2)14(9-12)18(21)22/h3-9H,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQZVJHFOGBVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide typically involves multiple steps. One common method includes the nitration of 4-methoxybenzamide followed by acetylation and subsequent coupling with 3-acetylphenylamine. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation. The final coupling step may require a catalyst such as palladium in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Potassium permanganate, sulfuric acid.

Substitution: Sodium hydroxide, various nucleophiles.

Major Products:

Reduction: N-(3-acetylphenyl)-4-amino-3-nitrobenzamide.

Oxidation: N-(3-carboxyphenyl)-4-methoxy-3-nitrobenzamide.

Substitution: N-(3-acetylphenyl)-4-substituted-3-nitrobenzamide.

Scientific Research Applications

N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and acetyl groups can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Analysis and Molecular Features

N-[4-(Aminocarbonyl)phenyl]-4-Methoxy-3-Nitrobenzamide (CAS 93839-20-4)

- Key Features: Retains the 4-methoxy-3-nitrobenzamide core but replaces the 3-acetylphenyl group with a 4-aminocarbonylphenyl group.

4-Methoxy-N-(3-Methylphenyl)Benzamide (CAS 60561-71-9)

- Key Features : Lacks the nitro group but shares the 4-methoxybenzamide structure.

- Impact : Absence of the nitro group reduces electrophilicity, making it less reactive in nucleophilic substitution reactions compared to the target compound .

- Applications : Used in research as a model compound for studying methoxybenzamide interactions .

N-(3-Chloro-4-Methylphenyl)-4-Nitrobenzamide (CAS 196875-95-3)

- Key Features : Substitutes the methoxy group with a nitro group and introduces chloro and methyl substituents.

- Impact : Increased molecular weight (290.70 g/mol) and halogen presence may enhance lipophilicity, favoring membrane permeability in biological systems .

- Applications : Laboratory research, possibly in antimicrobial or anticancer studies .

Physicochemical Properties

*Estimated based on structural analogues.

Biological Activity

N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

This compound has a molecular formula of C15H14N2O4 and a molecular weight of approximately 286.28 g/mol. The compound features several functional groups that contribute to its biological activity:

- Acetyl group : Enhances lipophilicity, potentially improving membrane permeability.

- Methoxy group : May influence binding interactions with biological targets.

- Nitro group : Known to participate in redox reactions, possibly affecting enzyme activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the nitro and acetyl groups can modulate binding affinity and specificity, leading to:

- Enzyme inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor modulation : It may interact with receptors, influencing signaling cascades.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds vary, indicating differing potencies.

- Antibacterial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli using disc diffusion methods.

- Antiviral Activity : Some derivatives have shown potential against viral infections, particularly hepatitis C virus (HCV), with IC50 values ranging from 0.57 to 7.12 μmol/L.

Case Studies

-

Anticancer Efficacy :

- A study evaluated various derivatives of this compound against MCF-7 cells, finding that compounds with specific substitutions exhibited IC50 values significantly lower than standard chemotherapeutics, indicating enhanced efficacy.

-

Antibacterial Screening :

- The antibacterial properties were assessed through disc diffusion assays against multiple bacterial strains. The results indicated that certain derivatives had a marked inhibitory effect on bacterial growth compared to control groups.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.